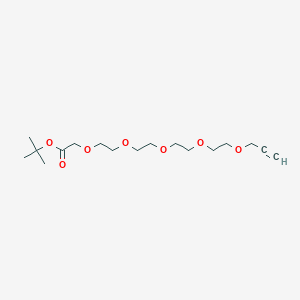

Propargyl-PEG4-O-C1-Boc

Description

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUYTWWDQAPZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG4-O-C1-Boc: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for Propargyl-PEG4-O-C1-Boc, a versatile heterobifunctional linker. This molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), offering a modular approach to synthesizing molecules for targeted protein degradation.

Core Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal alkyne group (propargyl) and a Boc-protected functional group. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the molecules it connects.[1]

| Property | Value |

| Molecular Formula | C₁₇H₃₀O₇[1] |

| Molecular Weight | 346.42 g/mol [1] |

| CAS Number | 2098489-63-3[1] |

| Purity | ≥97.0%[1] |

| Solubility | 10 mM in DMSO[1] |

| Appearance | Powder |

| Storage Temperature | -20°C (3 years), 4°C (2 years)[1] |

| Shipping Temperature | Room Temperature[1] |

| SMILES | C#CCOCCOCCOCCOCCOCC(OC(C)(C)C)=O[1] |

Applications in Targeted Protein Degradation

This compound serves as a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] This linker contains an alkyne group for click chemistry reactions and a Boc-protected functional group, allowing for a sequential and controlled synthesis of PROTACs.[1]

The primary application of this linker is in cancer research, specifically in targeting proteins involved in cancer-programmed cell death.[1]

Signaling Pathway of PROTACs

PROTACs synthesized using linkers like this compound function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of another POI molecule.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves two key steps: Boc deprotection and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal a reactive amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add an excess of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in an organic solvent such as ethyl acetate (B1210297).

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate the deprotected linker with an azide-containing molecule (e.g., a ligand for the target protein or E3 ligase).

Materials:

-

Deprotected Propargyl-PEG4-O-C1-linker

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

tert-Butanol/Water or DMF/Water solvent mixture

Procedure:

-

Dissolve the deprotected linker and the azide-containing molecule in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF/H₂O).

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄ in water. If using THPTA, pre-mix the CuSO₄ solution with THPTA.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed CuSO₄/THPTA solution).

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by silica (B1680970) gel column chromatography or preparative HPLC.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.

References

Propargyl-PEG4-O-C1-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Propargyl-PEG4-O-C1-Boc. This molecule is a valuable tool in the field of bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide details its chemical structure, molecular weight, and provides experimental protocols for its use in the construction of complex biomolecules.

Core Compound Details

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing two distinct functional groups: a terminal alkyne (propargyl group) and a tert-butyloxycarbonyl (Boc)-protected amine. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG4 spacer enhances the solubility and provides flexibility to the resulting conjugate.

| Property | Value |

| Molecular Formula | C₁₇H₃₀O₇ |

| Molecular Weight | 346.42 g/mol |

| CAS Number | 2098489-63-3 |

| SMILES | C#CCOCCOCCOCCOCCOCC(OC(C)(C)C)=O |

| Purity | Typically ≥97% |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Storage | -20°C for long-term storage |

Applications in Targeted Protein Degradation

This compound is primarily utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein ligand and the E3 ligase ligand and orienting them productively to form a stable ternary complex.

The orthogonal reactivity of this compound is advantageous for the stepwise synthesis of PROTACs. The propargyl group can be reacted with an azide-functionalized molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Subsequently, the Boc-protecting group can be removed to reveal a primary amine, which can then be coupled to a second molecule, typically via an amide bond formation.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimal conditions may vary depending on the specific substrates.

Protocol 1: Boc Deprotection of the Amine Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected this compound in anhydrous DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To neutralize any residual acid, redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

-

This compound (or the deprotected amine from Protocol 1)

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Suitable solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

Procedure:

-

Dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a stock solution of the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

Add the copper/ligand solution to the reaction mixture to a final copper concentration of approximately 50-250 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Allow the reaction to proceed at room temperature, typically for 1-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA. The final conjugate can be purified using appropriate chromatographic techniques.

Visualizing the PROTAC Synthesis Workflow

The following diagrams illustrate the logical steps in the synthesis of a PROTAC using this compound and the general mechanism of action of the resulting PROTAC.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Caption: The mechanism of action for a PROTAC-mediated protein degradation.

References

Propargyl-PEG4-O-C1-Boc: A Versatile Heterobifunctional Linker in Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-O-C1-Boc is a sophisticated heterobifunctional linker instrumental in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique chemical architecture, comprising a terminal alkyne (propargyl group), a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a sequential and orthogonal conjugation strategy, enabling the precise assembly of complex biomolecular constructs.[1]

Core Chemical Identity and Properties

This compound is characterized by three key functional components:

-

Propargyl Group: The terminal alkyne is a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction forms a stable triazole linkage with an azide-functionalized molecule, known for its high efficiency and bioorthogonality.[1][2]

-

PEG4 Spacer: The tetraethylene glycol spacer imparts hydrophilicity, which can enhance the aqueous solubility of the linker and its conjugates.[1][4] This is a crucial feature for improving the pharmacokinetic profiles of biotherapeutics. The flexibility of the PEG chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthesis and storage.[1] Upon removal under mild acidic conditions, it reveals a primary amine that can be conjugated to various functional groups, such as carboxylic acids, to form stable amide bonds.[3]

| Property | Value |

| Chemical Formula | C16H29NO7 (for a related aminooxy variant) |

| Molecular Weight | 347.41 g/mol (for a related aminooxy variant)[1] |

| Appearance | White to off-white solid or oil[1] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents[1] |

Applications in Research

The primary utility of this compound lies in its ability to connect two different molecular entities with high precision and stability. This has led to its widespread adoption in several cutting-edge areas of research:

1. Proteolysis Targeting Chimeras (PROTACs):

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] this compound serves as a versatile linker to connect the POI-binding ligand and the E3 ligase-binding ligand.[5][7] The modular nature of this linker allows for the systematic variation of linker length and composition to optimize the efficacy and selectivity of the PROTAC.[6][8]

2. Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells by attaching them to monoclonal antibodies that recognize tumor-specific antigens.[2][4] this compound can be used to link the cytotoxic payload to the antibody.[2][3] For instance, the Boc-protected amine can be deprotected and reacted with an activated carboxylic acid on the drug, while the propargyl group can be "clicked" onto an azide-modified antibody.[9]

3. Bioconjugation and PEGylation:

Beyond ADCs and PROTACs, this linker is a valuable tool for the general bioconjugation of peptides, proteins, and other biomolecules.[3][] The process of PEGylation, the attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation.[3]

Experimental Protocols

The following are generalized methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This procedure removes the Boc protecting group to expose the primary amine for subsequent conjugation.[11]

-

Dissolution: Dissolve the Boc-protected linker in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[8]

-

Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.[8]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[8][11]

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The deprotected linker is typically obtained as a TFA salt and can be used in the next step after thorough drying.[9][11]

Protocol 2: Amide Bond Formation

This protocol describes the conjugation of the deprotected linker to a molecule containing a carboxylic acid.

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1.2 equivalents) in anhydrous dimethylformamide (DMF). Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to activate the carboxylic acid. Stir the mixture at room temperature for 30 minutes.[9]

-

Conjugation: Dissolve the deprotected amino-linker (1 equivalent) in DMF and add it to the activated carboxylic acid solution. Adjust the pH to ~8.0 with DIPEA if necessary.[9]

-

Reaction: Allow the reaction to proceed for 4-12 hours at room temperature.[9]

-

Purification: Purify the conjugate using reverse-phase HPLC.[9]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction conjugates the propargyl-functionalized molecule to an azide-containing molecule.[8]

-

Reaction Setup: In a suitable solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water), dissolve the azide-functionalized molecule and the propargyl-containing molecule.[8]

-

Addition of Catalysts: In separate vials, prepare aqueous solutions of sodium ascorbate (B8700270) and copper(II) sulfate (B86663) (CuSO₄·5H₂O). Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[8][9]

-

Reaction: Stir the reaction vigorously at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.[8][9]

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like DCM. The combined organic layers are then washed, dried, and concentrated. The final product is purified by an appropriate chromatographic technique.[8]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. amsbio.com [amsbio.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. Propargyl-PEG4-S-PEG4-Boc | PROTAC linker | CAS# 2055041-18-2 | InvivoChem [invivochem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Propargyl-PEG4-O-C1-Boc mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Propargyl-PEG4-O-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterobifunctional linker of significant interest in the fields of bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique molecular architecture, featuring a propargyl group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected aminooxy group, enables a sequential and orthogonal conjugation strategy. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and relevant data to support its application in research and drug development.

Core Chemical Identity and Properties

This compound, also referred to as Boc-aminooxy-PEG4-propargyl, is characterized by three key functional components:

-

Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group ensures stability during storage and initial reaction steps.[1] Upon removal under mild acidic conditions, the deprotected aminooxy group readily reacts with aldehydes and ketones to form a stable oxime linkage.[1] This reaction is highly chemoselective and can be performed under physiological conditions.[1]

-

Propargyl Group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2] This allows for the stable attachment of an azide-modified molecule.

-

PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the aqueous solubility of the linker and its conjugates.[1][2] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1]

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C16H29NO7 | [3] |

| Molecular Weight | 347.40 g/mol | [3] |

| Appearance | White to off-white solid or oil | [1] |

| Purity | ≥95% to >98% | [1][3] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | [1] |

Mechanism of Action: A Two-Step Orthogonal Conjugation Strategy

The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation process, allowing for the precise assembly of complex biomolecular structures.

Step 1: Boc Deprotection and Oxime Ligation The first step involves the removal of the Boc protecting group from the aminooxy moiety under acidic conditions, typically using trifluoroacetic acid (TFA). The newly exposed aminooxy group is then ready to react with a molecule containing an aldehyde or ketone to form a stable oxime bond.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The second step utilizes the propargyl group for a "click" reaction with an azide-functionalized molecule. This reaction is catalyzed by copper(I) and results in the formation of a highly stable triazole linkage.

This orthogonal approach ensures that the two conjugation reactions do not interfere with each other, enabling high yields and a well-defined final product.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker is used to attach a cytotoxic payload to a monoclonal antibody.[1] A common strategy involves modifying the antibody to introduce an aldehyde group, which then reacts with the deprotected aminooxy end of the linker.[2] Subsequently, an azide-modified cytotoxic drug is attached to the propargyl end via a click reaction.[1] The resulting ADC can selectively target and kill cancer cells.

Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, which induce protein degradation, this compound can serve as the central scaffold.[1][4] One ligand, for example, for an E3 ligase, can be attached via oxime ligation, while the other ligand for the target protein can be conjugated using click chemistry.[1] The linker's flexibility and hydrophilicity are critical for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimal conditions may vary depending on the specific substrates.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free aminooxy group.

-

Materials:

-

Boc-aminooxy-PEG4-propargyl

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve Boc-aminooxy-PEG4-propargyl in anhydrous DCM.[1][2]

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.[2][3]

-

Stir the reaction mixture at room temperature for 1-2 hours.[1][3]

-

Monitor the deprotection by thin-layer chromatography (TLC) or mass spectrometry.[1]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[1][3] The resulting deprotected aminooxy-PEG4-propargyl can often be used directly in the next step.[1]

-

Protocol for Oxime Ligation

This protocol details the reaction of the deprotected aminooxy group with an aldehyde or ketone.

-

Materials:

-

Deprotected aminooxy-PEG4-propargyl

-

Aldehyde/ketone-functionalized molecule

-

Coupling buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)[2]

-

-

Procedure:

-

Dissolve the deprotected linker and the aldehyde/ketone-containing molecule in the coupling buffer.[4]

-

Incubate the reaction at room temperature for 2-24 hours.[1][4]

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS).[1]

-

Purify the resulting conjugate using standard techniques such as HPLC or size-exclusion chromatography.[1]

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group and an azide-functionalized molecule.

-

Materials:

-

Propargyl-containing molecule (from oxime ligation step)

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

-

-

Procedure:

-

In a reaction vessel, dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent system.[1]

-

Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and a ligand like THPTA.[1]

-

Add the copper catalyst to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).[2]

-

Incubate the reaction at room temperature for 1-12 hours.[1]

-

Monitor the reaction progress by LC-MS or another suitable analytical method.[1]

-

Upon completion, the reaction can be quenched by adding a chelating agent like EDTA.[1]

-

Purify the final conjugate using appropriate chromatographic techniques.[1]

-

Quantitative Data

The following data is for an EGFR-targeting PROTAC developed using a similar linker, demonstrating the utility of this class of molecules.[2]

| Parameter | Assay Method | Result |

| Binding Affinity (DC50) | Western Blot | 15 nM |

| Maximal EGFR Degradation (Dmax) | Western Blot | >90% |

| Cell Viability (IC50) in HCC827 cells | Cell-based assay | 25 nM |

| In Vivo Tumor Growth Inhibition (TGI) | Mouse xenograft model | 75% TGI at 10 mg/kg |

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its mechanism of action, based on a sequential and orthogonal two-step conjugation strategy involving oxime ligation and click chemistry, provides a robust platform for the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and data presented in this guide underscore its value for researchers and scientists in the field of drug development.

References

The Strategic Role of Propargyl-PEG4-O-C1-Boc in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The design and efficacy of these heterobifunctional molecules are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This technical guide provides a comprehensive examination of Propargyl-PEG4-O-C1-Boc, a versatile and widely utilized linker building block in PROTAC development. We will delve into its structural components, its strategic role in enabling modular and efficient PROTAC synthesis through "click chemistry," and its impact on the physicochemical and pharmacological properties of the final molecule. This guide includes a compilation of quantitative data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key signaling pathways and workflows to provide a practical resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase and its subsequent degradation by the 26S proteasome.[2][3] Unlike traditional inhibitors that function through occupancy-based mechanisms, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.[2]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[4] The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex.[1][2] Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex geometry.[5][6][7]

The Molecular Architecture and Function of this compound

This compound is a trifunctional linker that offers significant advantages for the modular synthesis of PROTACs. Its structure can be dissected into three key functional components:

-

Propargyl Group: The terminal alkyne functionality is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[4][8][9] This reaction is highly efficient and bioorthogonal, allowing for the stable and specific conjugation of an azide-modified ligand under mild conditions.[4]

-

PEG4 Spacer: The tetraethylene glycol (PEG4) chain provides a flexible and hydrophilic spacer.[4][7] This enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules, and provides the optimal length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex.[4][5][6]

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a terminal amine. This orthogonal protection strategy allows for a sequential and controlled synthesis. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to the second ligand, typically through a stable amide bond.[4]

Quantitative Data Presentation

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation) values.[5][10] The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair.[5]

Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited |

| PROTAC A | PEG4 | 5-10 | ~90 | HeLa | CRBN |

| PROTAC B | PEG4 | 1-5 | >95 | 22Rv1 | CRBN |

| PROTAC with PEG2 | PEG2 | 0.75 | >95 | MV4-11 | VHL |

| PROTAC with PEG3 | PEG3 | 0.8 | >95 | MV4-11 | VHL |

| PROTAC with PEG4 | PEG4 | 0.5 | >95 | MV4-11 | VHL |

| PROTAC with PEG5 | PEG5 | 1.2 | >95 | MV4-11 | VHL |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[5][11]

Table 2: Degradation Efficacy of BTK-Targeting PROTACs with Varying Linker Lengths

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited |

| BTK PROTAC 1 | PEG3 | 12.5 | ~90 | Mino | CRBN |

| BTK PROTAC 2 | PEG4 | 5.2 | >95 | Mino | CRBN |

| BTK PROTAC 3 | PEG5 | 8.9 | >95 | Mino | CRBN |

Data is illustrative and compiled from various sources in the literature.[12]

Table 3: Biological Activity of a KEAP1-Targeting PROTAC

| Parameter | Value | Cell Line |

| KEAP1 DC₅₀ | 15 nM | HEK293T |

| Maximum KEAP1 Degradation (Dₘₐₓ) | 92% | HEK293T |

| NRF2 Stabilization (at 100 nM) | ~3.5-fold increase | HEK293T |

Data is representative and may vary depending on specific ligands and experimental conditions.[4]

Experimental Protocols

Protocol 1: Modular Synthesis of a PROTAC using this compound

This protocol describes a two-stage synthesis involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by Boc deprotection and amide coupling.

Stage 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized Protein of Interest (POI) ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol (B103910) and water.[4]

-

Addition of Catalysts: In a separate vial, dissolve sodium ascorbate (B8700270) (0.3 eq) in water and add it to the reaction mixture. In another vial, dissolve copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq) in a minimal amount of water and add it to the reaction mixture.[4]

-

Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected intermediate.[4]

Stage 2: Boc Deprotection and Amide Coupling

-

Boc Deprotection: Dissolve the Boc-protected intermediate from Stage 1 (1.0 eq) in anhydrous DCM. Add Trifluoroacetic acid (TFA) (20-50% in DCM) to the solution at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The crude amine salt is often used directly in the next step.[4][13]

-

Amide Coupling: Dissolve the crude deprotected intermediate (1.1 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).[13]

-

Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[13]

-

Workup and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the final PROTAC by preparative reverse-phase HPLC.[13]

Protocol 2: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol details the quantification of target protein levels following PROTAC treatment.[10][14][15]

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare a serial dilution of the PROTAC compound in cell culture medium and treat the cells for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14][15]

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]

-

SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][15]

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection and Data Analysis: Wash the membrane with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of protein degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values using a suitable software (e.g., GraphPad Prism).[10][14][15]

Protocol 3: Biophysical Assays for Ternary Complex Characterization

4.3.1. Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize a biotinylated E3 ligase (e.g., VHL or CRBN) onto a streptavidin-coated sensor chip.[15][16][17]

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).[16]

-

Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these pre-incubated solutions over the immobilized E3 ligase surface. Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex.[16]

-

Cooperativity Calculation: The cooperativity factor (α) can be calculated from the binary and ternary binding affinities to understand the stability of the ternary complex.[16]

4.3.2. Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Dialyze the purified POI and E3 ligase extensively against the same ITC buffer. Prepare the PROTAC solution in the same buffer, ensuring the final DMSO concentration is matched in both protein and PROTAC solutions. Degas all solutions before use.[14]

-

Binary Titrations: Perform separate experiments by titrating the PROTAC into the POI solution and the PROTAC into the E3 ligase solution to determine the binary binding parameters (KD, ΔH, n).[14]

-

Ternary Titration: To measure ternary complex formation, place the E3 ligase in the sample cell and titrate a pre-incubated mixture of the POI and PROTAC from the syringe.[14]

-

Data Analysis: Integrate the raw thermogram peaks, subtract the heat of dilution, and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

4.3.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Reagent Preparation: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). The detection reagents will be a FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).[10]

-

Assay Setup: In a microplate, combine the tagged POI, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody.[10]

-

PROTAC Addition: Add a serial dilution of the PROTAC to the wells.

-

Incubation and Measurement: Incubate the plate at room temperature to allow for ternary complex formation. Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[10]

Mandatory Visualizations: Signaling Pathways and Workflows

References

- 1. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. researchgate.net [researchgate.net]

- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. poly-dtech.com [poly-dtech.com]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 13. benchchem.com [benchchem.com]

- 14. aragen.com [aragen.com]

- 15. benchchem.com [benchchem.com]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. researchgate.net [researchgate.net]

The Core of Targeted Protein Degradation: An In-depth Technical Guide to Bifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1] At the heart of this technology are bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which are engineered to eliminate specific proteins from the cellular environment.[2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the complete removal of the target protein by harnessing the cell's own ubiquitin-proteasome system (UPS).[1][3]

A PROTAC molecule is a heterobifunctional chimera comprising three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4][5] While the warhead and E3 ligase ligand provide target specificity and engagement of the degradation machinery, respectively, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[6][7] This in-depth guide provides a comprehensive overview of bifunctional linkers, their design principles, and the experimental methodologies used to evaluate their function in the context of targeted protein degradation.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.[2]

The Critical Role of the Bifunctional Linker

The linker is far more than a simple tether; its composition, length, flexibility, and attachment points to the warhead and E3 ligase ligand profoundly influence the formation and stability of the ternary complex.[7][9] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[9][10] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation.[6]

Types of Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and structural properties.

-

Alkyl Chains: These are the simplest and most common type of flexible linkers. They consist of saturated hydrocarbon chains of varying lengths and are synthetically tractable.[5]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5][11] The ethylene (B1197577) glycol units also offer conformational flexibility.

-

Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or phenyl rings to reduce conformational flexibility.[6] A more rigid linker can pre-organize the warhead and E3 ligase ligand into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[6]

-

"Smart" or Functional Linkers: Recent innovations include the development of linkers with additional functionalities. Photoswitchable linkers, often containing an azobenzene (B91143) moiety, allow for spatiotemporal control of PROTAC activity using light.[6]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The optimization of linker length and composition is a critical step in PROTAC development. This is typically achieved through systematic structure-activity relationship (SAR) studies where a series of PROTACs with varying linkers are synthesized and evaluated. The following tables summarize quantitative data for well-characterized PROTACs, illustrating the impact of the linker on their degradation efficacy.

Table 1: Impact of PEG Linker Length on BRD4 Degradation by VHL-based PROTACs

| PROTAC Name | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| MZ1 analogue | PEG3 | 55 | 85 | MV4-11 |

| MZ1 analogue | PEG4 | 20 | 95 | MV4-11 |

| MZ1 | PEG5 | 15 | >98 | MV4-11 |

| MZ1 analogue | PEG6 | 30 | 92 | MV4-11 |

Data synthesized from multiple sources for illustrative comparison.[12][13] This table demonstrates that for the JQ1-based BRD4 degraders recruiting the VHL E3 ligase, a PEG5 linker provides the optimal length for achieving the highest potency (lowest DC50) and efficacy (highest Dmax).

Table 2: Comparative Degradation Data for Well-Characterized BRD4-Targeting PROTACs

| PROTAC Name | E3 Ligase Recruited | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| MZ1 | VHL | PEG5 | ~25 | >90% | HeLa |

| dBET1 | CRBN | PEG | ~10 | >90% | HEK293 |

| ARV-825 | CRBN | PEG/Alkyl | <1 | >90% | Burkitt's Lymphoma |

Data compiled from various sources.[14][15][16][17][18] This table highlights that different combinations of E3 ligase ligands and linkers can lead to highly potent degraders for the same target.

Table 3: Quantitative Data for SMARCA2-Targeting PROTACs

| PROTAC Name | E3 Ligase Recruited | Linker Type | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | Cell Line |

| A947 | VHL | Not specified | <10 | >90% | SW1573 |

| YDR1 | CRBN | Rigid heterocyclic | <50 | >80% | SMARCA4 mutant cell lines |

| YD54 | CRBN | Rigid heterocyclic | <100 | >80% | SMARCA4 mutant cell lines |

Data sourced from studies on SMARCA2 degraders.[7][19][20][21][22] This demonstrates the successful application of PROTAC technology to challenging targets like chromatin remodelers.

Experimental Protocols for Evaluating Bifunctional Linkers

A robust experimental workflow is essential for characterizing the activity of PROTACs and understanding the role of the linker. Key experiments focus on quantifying target protein degradation and assessing the formation of the ternary complex.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[3][23]

Objective: To determine the DC50 and Dmax of a PROTAC.

Methodology:

-

Cell Culture and Treatment: Seed cells at a density that ensures they are in the logarithmic growth phase during treatment. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[24]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to normalize for protein loading.[13]

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the data against the PROTAC concentration to determine the DC50 and Dmax values using a four-parameter logistic regression curve.[25]

Protocol 2: AlphaScreen/AlphaLISA for Ternary Complex Formation

This is a bead-based proximity assay used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[1]

Objective: To measure the relative ability of a PROTAC to induce the proximity of a POI and an E3 ligase and to determine the cooperativity of the complex.

Methodology:

-

Reagent Preparation: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). Prepare serial dilutions of the PROTAC.

-

Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.

-

Bead Addition: Add Donor beads (e.g., anti-GST) and Acceptor beads (e.g., Nickel Chelate) and incubate in the dark.

-

Signal Detection: If a ternary complex is formed, the beads are brought into close proximity, resulting in a chemiluminescent signal that is read on an AlphaScreen-capable plate reader.

-

Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations, where binary complexes predominate.[9]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time kinetic data on binary and ternary complex formation.[3][26]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for binary and ternary interactions.

Methodology:

-

Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the kinetics of the binary interaction.

-

Ternary Complex Analysis: To measure the kinetics of the ternary complex, inject a pre-incubated mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.[3]

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[10]

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[27][28]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Methodology:

-

Sample Preparation: Prepare highly purified protein and PROTAC solutions in the same buffer to minimize heat of dilution effects.

-

Binary Titration: Titrate the PROTAC into the protein solution (or vice versa) in the ITC cell to determine the thermodynamic parameters of the binary interaction.

-

Ternary Titration: To characterize the ternary complex, titrate a pre-formed binary complex (e.g., POI-PROTAC) into the E3 ligase solution in the ITC cell.[6]

-

Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to extract the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities of the binary and ternary interactions.[6]

Logical Relationships in PROTAC Design

The successful design of a potent and selective PROTAC involves a multifactorial optimization process. The following diagram illustrates the key relationships and considerations in this process.

Conclusion

Bifunctional linkers are a cornerstone of targeted protein degradation technology. Their rational design and systematic optimization are paramount to developing potent, selective, and bioavailable PROTACs. A thorough understanding of the interplay between linker properties, ternary complex formation, and degradation efficacy, guided by a robust suite of biophysical and cellular assays, will continue to drive the advancement of this transformative therapeutic modality. This guide provides a foundational framework for researchers to navigate the complexities of bifunctional linkers and contribute to the development of the next generation of protein-degrading therapeutics.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. biorxiv.org [biorxiv.org]

- 10. cytivalifesciences.com [cytivalifesciences.com]

- 11. lifesensors.com [lifesensors.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. preludetx.com [preludetx.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-depth Technical Guide to the Synthesis of Propargyl-PEG4-O-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker valuable in bioconjugation, proteomics, and drug delivery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The document outlines a robust synthetic pathway, details experimental protocols, and presents key data in a structured format.

Introduction

This compound is a versatile chemical tool designed for the precise and efficient linkage of molecular entities. Its structure comprises three key functional components:

-

A terminal propargyl group: This serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

-

A tetraethylene glycol (PEG4) spacer: This hydrophilic chain enhances aqueous solubility, improves pharmacokinetic properties, and provides spatial separation between conjugated molecules.

-

A Boc-protected amine on a C1 (methylene) linker: The tert-butyloxycarbonyl (Boc) protecting group offers a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.

The orthogonal nature of the propargyl and Boc-protected amine functionalities allows for a stepwise and controlled approach to the synthesis of complex bioconjugates.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process involving the activation of a commercially available propargylated PEG alcohol, followed by a Williamson ether synthesis with a Boc-protected aminomethanol. This pathway is advantageous due to the availability of the starting materials and the generally high yields of the individual reaction steps.

The proposed synthetic route is as follows:

-

Tosylation of Propargyl-PEG4-alcohol: The terminal hydroxyl group of Propargyl-PEG4-alcohol is converted to a tosylate, a good leaving group for the subsequent nucleophilic substitution reaction.

-

Williamson Ether Synthesis: The resulting Propargyl-PEG4-tosylate is reacted with the alkoxide of N-Boc-aminomethanol to form the desired ether linkage.

Data Presentation

Table 1: Starting Materials and Reagents

| Compound Name | Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Propargyl-PEG4-alcohol | MedChemExpress | HY-130638 | C₁₁H₂₀O₅ | 232.27 |

| N-Boc-aminomethanol | BenchChem | B580237 | C₆H₁₃NO₃ | 147.17 |

| p-Toluenesulfonyl chloride | Sigma-Aldrich | 409331 | C₇H₇ClO₂S | 190.65 |

| Sodium hydride (60% in mineral oil) | Sigma-Aldrich | 452912 | NaH | 24.00 |

| Triethylamine (B128534) | Sigma-Aldrich | T0886 | C₆H₁₅N | 101.19 |

| Dichloromethane (anhydrous) | Sigma-Aldrich | 270997 | CH₂Cl₂ | 84.93 |

| Tetrahydrofuran (anhydrous) | Sigma-Aldrich | 186562 | C₄H₈O | 72.11 |

Table 2: Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₇H₃₁NO₇ |

| Molecular Weight | 361.43 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents (DCM, THF, DMF, DMSO) and water |

| Stability | Stable at -20°C for extended periods. Avoid strong acids. |

Experimental Protocols

Step 1: Synthesis of Propargyl-PEG4-tosylate

This protocol describes the tosylation of the primary alcohol of Propargyl-PEG4-alcohol.

Materials:

-

Propargyl-PEG4-alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve Propargyl-PEG4-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG4-tosylate. The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound

This protocol details the Williamson ether synthesis to form the final product.

Materials:

-

Propargyl-PEG4-tosylate (1.0 eq)

-

N-Boc-aminomethanol (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a separate flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of N-Boc-aminomethanol (1.2 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Cool the alkoxide solution back to 0°C.

-

Add a solution of Propargyl-PEG4-tosylate (1.0 eq) in anhydrous THF dropwise to the stirred alkoxide solution.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Remove the THF under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a pure compound.

Mandatory Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in several advanced research areas:

-

PROTACs: The linker can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The synthesis typically involves an initial CuAAC reaction using the propargyl group, followed by Boc deprotection and subsequent amidation or other coupling reaction at the newly formed primary amine.

-

Antibody-Drug Conjugates (ADCs): This linker facilitates the attachment of cytotoxic payloads to antibodies. For instance, the propargyl group can be "clicked" onto an azide-modified antibody, and after deprotection, the amine can be conjugated to a drug molecule.

-

Bioconjugation: It serves as a general-purpose linker for attaching molecules such as fluorescent dyes, biotin, or other probes to proteins, peptides, or other biomolecules for detection and analysis.

Protocol for Downstream Applications: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a mild base like saturated aqueous sodium bicarbonate.

Physicochemical properties of Propargyl-PEG4-O-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, characterization, and applications of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal propargyl group for "click" chemistry and a Boc-protected amine, providing a versatile tool for the sequential and orthogonal conjugation of molecules.

| Property | Value | Source(s) |

| CAS Number | 2098489-63-3 | [1][] |

| Molecular Formula | C₁₇H₃₀O₇ | [1][] |

| Molecular Weight | 346.42 g/mol | [1][] |

| Purity | ≥97% | [1] |

| Appearance | Liquid or solid | [3] |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Shipping Condition | Room Temperature | [1] |

Stability and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The molecule's stability is influenced by its three main components: the Boc protecting group, the PEG chain, and the propargyl group.

-

Boc (tert-Butyloxycarbonyl) Group : This group is stable under basic and nucleophilic conditions but is labile to strong acids. Accidental exposure to acidic contaminants can lead to the cleavage of the Boc group, exposing the amine.

-

PEG Chain : Generally stable, but can be susceptible to oxidative degradation, especially in the presence of transition metal ions and at elevated temperatures. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Propargyl Group : The terminal alkyne is relatively stable but should be protected from strong oxidizing and reducing agents.

Handling Recommendations :

-

Store in a tightly sealed container under an inert atmosphere.

-

Protect from light to prevent potential photodegradation.

-

Allow the container to warm to room temperature before opening to prevent moisture condensation.

Applications in PROTAC Synthesis

This compound is a valuable linker for the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.

The synthesis typically involves a two-step process:

-

Boc Deprotection and Amide Coupling : The Boc group is removed under acidic conditions, and the exposed amine is coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The terminal alkyne of the linker is then reacted with an azide-functionalized version of the second ligand to form a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific method for forming a stable 1,4-disubstituted triazole linkage. The copper(I) catalyst accelerates the reaction rate significantly compared to the uncatalyzed thermal cycloaddition.

The mechanism involves the following key steps:

-

Formation of a copper(I)-acetylide intermediate from the terminal alkyne.

-

Coordination of the azide to the copper center.

-

Cycloaddition to form a six-membered metallacycle.

-

Rearrangement and subsequent protonation to release the triazole product and regenerate the copper(I) catalyst.

Experimental Protocols

The following are generalized protocols for the characterization of this compound and its conjugates. Instrument-specific parameters and reaction conditions may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To confirm the chemical structure and purity.

Sample Preparation :

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR) :

-

Instrument : 400 MHz or higher NMR spectrometer.

-

Pulse Sequence : Standard single-pulse.

-

Number of Scans : 16-64.

-

Relaxation Delay (d1) : 5 seconds.

Expected ¹H NMR Spectral Features :

-

Boc group : A singlet around 1.45 ppm (9H).

-

PEG chain : Multiplets in the range of 3.5-3.8 ppm.

-

Propargyl group : A triplet around 2.4 ppm (alkynyl proton) and a doublet around 4.2 ppm (methylene protons adjacent to the alkyne).

Data Acquisition (¹³C NMR) :

-

Pulse Sequence : Standard single-pulse with proton decoupling.

-

Number of Scans : ≥1024.

Expected ¹³C NMR Spectral Features :

-

Boc group : Resonances around 28 ppm (methyl carbons) and 80 ppm (quaternary carbon).

-

PEG chain : A characteristic peak around 70 ppm.

-

Propargyl group : Signals for the acetylenic carbons around 75 and 80 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective : To assess the purity of the linker and its conjugates.

System Preparation :

-

HPLC System : Standard HPLC system with a UV detector.

-

Column : A wide-pore (300 Å) C4 or C18 column is suitable for PEGylated molecules.[4]

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B : 90% Acetonitrile (B52724), 0.085% TFA in HPLC-grade water.

-

Column Temperature : 45°C.

-

Flow Rate : 1.0 mL/min.

-

Detector : UV, set to 220 nm.

Sample Preparation :

-

Dilute the sample with Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter if necessary.

Chromatographic Run :

-

Equilibrate the column with the initial mobile phase composition.

-

Inject 10-20 µL of the prepared sample.

-

Run a suitable gradient (e.g., a linear gradient from 20% to 65% B over 25 minutes).

-

Include a column wash step and a re-equilibration step at the end of the run.

Mass Spectrometry (MS)

Objective : To determine the molecular weight and confirm the elemental composition.

Technique : Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this type of molecule.

Sample Preparation :

-

Prepare a stock solution of the linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent.

Data Acquisition :

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

Data Analysis :

-

Identify the molecular ion peaks. For this compound, the expected [M+H]⁺ ion would be observed at m/z 347.42.

-

Common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.

References

In-Depth Technical Guide to Propargyl-PEG4-O-C1-Boc: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics. This document details its chemical properties, supplier information, and provides exemplary experimental protocols and conceptual diagrams relevant to its application in areas such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Core Compound Information

This compound is a key building block in modern medicinal chemistry. It features a terminal alkyne group for use in click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetic properties, and a Boc-protected functional group. The "-O-C1-" designation in its nomenclature specifies the linkage chemistry, distinguishing it from other similar PEGylated linkers.

The definitive Chemical Abstracts Service (CAS) number for this compound is 2098489-63-3 .[1][2][3][4]

Physicochemical and Supplier Data

The following table summarizes the key physicochemical properties of this compound and lists several suppliers.

| Property | Value |

| CAS Number | 2098489-63-3 |

| Molecular Formula | C17H30O7[1][2][3] |

| Molecular Weight | 346.42 g/mol [1][2][3] |

| Purity | >95% - >98% (Varies by supplier)[1][2][3] |

| Appearance | Solid or oil (Varies by supplier) |

| Solubility | Soluble in DMSO, DMF, and other organic solvents.[5] |

| Supplier | Product Name/Synonym |

| Amsbio | This compound[6] |

| CD Bioparticles | Propargyl-PEG5-CH2CO2tBu[2] |

| Glyco MindSynth | Propargyl-PEG5-CH2CO2tBu[3] |

| Acrotein ChemBio Inc. | Propargyl-PEG4-CH2COOtBu[4] |

| Precise PEG | Propargyl-PEG5-CH2CO2 t-Bu Ester[1] |

| King-Pharm | 2098489-63-3 |

| Immunomart | This compound[5] |

| Shanghai Nianxing Industrial Co., Ltd | This compound[7] |

Conceptual Experimental Protocols

While specific experimental protocols for this compound are proprietary to individual research labs, the following sections detail well-established methodologies for the functional groups present in this linker. These protocols, adapted for a closely related analog, serve as a robust guide for its application in bioconjugation and the synthesis of targeted therapeutics.[8][9][10]

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that can be efficiently removed under acidic conditions to reveal a reactive primary amine.

Materials:

-

This compound conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

The terminal alkyne on the propargyl group is designed for highly efficient and bioorthogonal "click" chemistry with an azide-functionalized molecule.

Materials:

-

Propargyl-PEG4-linker construct

-

Azide-functionalized molecule (e.g., payload, ligand)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Suitable solvent (e.g., PBS, DMF, DMSO, or mixtures)

Procedure:

-

In a reaction vessel, dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent.

-